molecular formula C22H19ClN2O B1663186 NOT Receptor Modulator 1

NOT Receptor Modulator 1

Cat. No.: B1663186
M. Wt: 362.8 g/mol
InChI Key: YQUSXNRKHZXSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NOT Receptor Modulator 1 is a nuclear receptor NOT modulator extracted from patent WO 2008034974 A1, Example 39 in table1.

Properties

IUPAC Name

2-[3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-22(2,26)18-5-3-4-16(12-18)17-8-11-21-24-20(14-25(21)13-17)15-6-9-19(23)10-7-15/h3-14,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUSXNRKHZXSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are Selective Estrogen Receptor Modulators (SERMs) and how do they work?

A1: SERMs are a class of compounds that interact with estrogen receptors (ERs), acting as agonists or antagonists depending on the specific tissue. [, ] This selective action arises from their ability to induce different conformational changes in the ER, influencing the recruitment of coactivators or corepressors, ultimately modulating gene expression. [] Ormeloxifene hydrochloride, a nonhormonal SERM, has demonstrated antitumor activity in breast cancer models by inducing apoptosis and cell cycle arrest. []

Q2: Are there alternative compounds being explored for treating conditions like hot flashes and vaginal dryness that offer a better safety profile than traditional hormone replacement therapy?

A2: Yes, researchers are actively developing novel SERMs with improved safety profiles. One example is compound 1-(R), a chromene-derived bisbenzopyran, which has shown promise in alleviating hot flashes and vaginal dryness in preclinical studies while demonstrating a favorable effect on bone and cholesterol metabolism without stimulating uterine tissue. []

Q3: Can peptides be designed to selectively target and modulate protein-protein interactions, and what advantages might this offer over traditional small molecule drugs?

A3: Yes, peptides can be engineered to selectively disrupt protein-protein interactions, potentially offering higher specificity and lower off-target effects compared to small molecule inhibitors. Research demonstrates that helix-stabilized cyclic peptides containing the LXXLL nuclear receptor box pentapeptide motif can bind with high affinity to estrogen receptor α (ERα), effectively blocking coactivator interactions. [] This approach highlights the potential of peptide-based therapeutics for targeting specific protein interfaces.

Q4: Can you provide an example of research exploring the development of non-steroidal analogs of existing drugs and the rationale behind such efforts?

A4: Scientists have synthesized non-steroidal analogs of steroidal GABAA receptor modulators, aiming to create compounds with potentially improved pharmacological properties. For example, (3aα,4β,7β,7aα)-2-cyclohexylideneperhydro-4,7-methanoindene derivatives were designed based on the structure of existing steroidal modulators. While some analogs exhibited weak modulatory activity, others were inactive, highlighting the complexities of structure-activity relationships. []

Q5: How do researchers ensure that potential therapies targeting bone loss are delivered effectively to the site of action?

A5: Targeted delivery is crucial for maximizing therapeutic efficacy and minimizing off-target effects. Researchers are investigating strategies like using a hybrid compound, LLP2A-Ale, which combines a ligand with high affinity for the α4β1 integrin on mesenchymal stem cells (MSCs) with alendronate, known for its bone-targeting properties. This approach aims to directly deliver MSCs to bone surfaces, promoting bone regeneration. []

Q6: What is denosumab, and what insights do we have into its real-world use for osteoporosis treatment?

A6: Denosumab is a monoclonal antibody used in the treatment of osteoporosis. A retrospective study analyzing electronic medical records of patients treated with denosumab for osteoporosis in a tertiary hospital setting found that 26.2% of osteoporosis patients received denosumab, with a high adherence rate of 73%. The study highlighted denosumab's role as a second-line therapy after bisphosphonates and provided valuable real-world data on treatment patterns and adherence. []

Q7: How does the study design impact the occurrence of bradyarrhythmic events during treatment initiation with sphingosine-1-phosphate receptor modulators like BAF312?

A7: Implementing a dose-titration regimen during treatment initiation with BAF312, a sphingosine-1-phosphate receptor modulator, was shown to effectively reduce the incidence of bradyarrhythmic events in patients with relapsing-remitting multiple sclerosis compared to direct initiation with the target dose. [] This highlights the importance of careful dose escalation strategies for mitigating potential cardiac side effects associated with this class of drugs.

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